Bienvenue dans la boutique en ligne BenchChem!

Bpdba

Neuroscience GABA transporter pharmacology Epilepsy research

BPDBA is a subtype-selective, non-competitive inhibitor of BGT-1, exhibiting no significant activity at GAT1, GAT2, or GAT3. This unique profile enables unambiguous deconvolution of BGT-1-specific effects, particularly in epilepsy research, where it addresses the critical need for a clean pharmacological probe. Choose BPDBA to ensure experimental reproducibility and avoid confounding variables inherent to less selective alternatives like EF1502 or tiagabine.

Molecular Formula C19H20Cl2N2O
Molecular Weight 363.3 g/mol
CAS No. 312281-74-6
Cat. No. B1667477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpdba
CAS312281-74-6
SynonymsBPDBA compound
N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide
Molecular FormulaC19H20Cl2N2O
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3
InChIInChI=1S/C19H20Cl2N2O/c20-15-6-7-17(18(21)12-15)19(24)22-16-8-10-23(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,24)
InChIKeyOIDACLQVAGIDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPDBA (CAS 312281-74-6): A Subtype-Selective, Non-Competitive BGT-1 Inhibitor as a Pharmacological Tool Compound


BPDBA (N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide; CAS 312281-74-6) is a non-competitive inhibitor of the human betaine/GABA transporter 1 (BGT-1), a sodium- and chloride-dependent neurotransmitter transporter implicated in regulating extrasynaptic GABA levels [1]. It is an organic small molecule with the molecular formula C19H20Cl2N2O and a molecular weight of 363.28 g/mol [2]. Discovered through a screening campaign for selective BGT-1 inhibitors, BPDBA was found to lack significant inhibitory activity at the other three human GABA transporter (GAT) subtypes (GAT1, GAT2, and GAT3), establishing it as a subtype-selective pharmacological probe [1]. It is commercially available as a solid powder with high purity (>98%) from multiple vendors for research applications [2].

Why Generic Substitution of BPDBA (CAS 312281-74-6) with Other GABA Transporter Inhibitors Is Not Recommended


GABA transporter (GAT) inhibitors represent a mechanistically diverse class of compounds with distinct subtype selectivity profiles and binding modes. BPDBA cannot be directly substituted with other GAT inhibitors such as EF1502, RPC-425, or tiagabine due to fundamental differences in both pharmacodynamic and pharmacokinetic properties. EF1502, while structurally related, exhibits equipotent inhibition at both GAT1 and BGT-1 in mouse transporters, whereas BPDBA is selective for BGT-1 with no significant activity at GAT1, GAT2, or GAT3 [1]. Tiagabine, a clinically approved GAT1-selective inhibitor, targets a different transporter subtype and operates via a competitive inhibition mechanism, unlike BPDBA's non-competitive/allosteric mode of action [2]. Even among BGT-1-selective inhibitors, potency and selectivity profiles vary considerably—for instance, NNC052090 exhibits moderate selectivity for BGT-1 (Ki = 1.4 μM for hBGT-1) but also retains activity at hGAT-3 (Ki = 15 μM), hGAT-1 (Ki = 19 μM), and hGAT-2 (Ki = 41 μM), making it less subtype-selective than BPDBA . Additionally, newer BGT-1 inhibitors like SBV2-114 display different pharmacological profiles and in vivo anti-seizure effects that do not directly extrapolate to BPDBA [3]. Substituting BPDBA with any of these alternatives would therefore introduce confounding pharmacological variables that undermine experimental reproducibility and data interpretation in BGT-1-focused research.

BPDBA (CAS 312281-74-6) Evidence Guide: Quantitative Differentiation vs. Comparator Compounds


BPDBA Achieves Subtype Selectivity for BGT-1 with No Detectable Activity at hGAT1, hGAT2, or hGAT3 vs. Dual-Target Inhibitor EF1502

BPDBA exhibits high subtype selectivity for human BGT-1 with no significant inhibitory activity at the other three human GABA transporter subtypes (hGAT1, hGAT2, and hGAT3), whereas the comparator compound EF1502 is an equipotent inhibitor at both mouse GAT1 and GAT2/BGT-1 [1]. In radioligand-based uptake assays using HEK293 cells stably expressing the four human GAT subtypes, BPDBA demonstrated inhibition of BGT-1 (IC50 = 20 μM) with >100 μM activity at hGAT1, hGAT2, and hGAT3—a selectivity window exceeding 5-fold [2]. This selectivity profile was subsequently confirmed in cells expressing the four mouse GAT subtypes [1]. In contrast, EF1502 has been characterized as an equipotent inhibitor at mouse GAT1 and mouse GAT2/BGT-1 with no activity at GAT3 and GAT4 [3]. This dual-target profile makes EF1502 unsuitable for experiments requiring BGT-1-specific pharmacological interrogation, whereas BPDBA's clean selectivity profile enables unambiguous attribution of observed effects to BGT-1 inhibition.

Neuroscience GABA transporter pharmacology Epilepsy research

BPDBA Exhibits Non-Competitive Allosteric Inhibition vs. Tiagabine's Competitive Orthosteric Mechanism at GAT1

BPDBA functions as a non-competitive inhibitor of BGT-1, binding to an allosteric site distinct from the GABA substrate-binding pocket, whereas the clinically approved antiepileptic drug tiagabine acts as a competitive inhibitor at the GAT1 orthosteric site [1]. Mechanistic studies involving chimeric BGT1-GAT3 constructs, site-directed mutagenesis, and computational docking in a BGT1 homology model (based on the human serotonin transporter X-ray crystal structure) identified that BPDBA and its analogs bind within a proposed allosteric pocket involving residues in transmembrane domain 10 (TM10) of BGT1 [2]. This allosteric binding mode is structurally analogous to the allosteric binding pocket revealed by the hSERT crystal structure [2]. In contrast, tiagabine competes directly with GABA for the orthosteric substrate-binding site on GAT1 [3]. The non-competitive mechanism of BPDBA means that its inhibitory efficacy is not diminished by elevated extracellular GABA concentrations—a critical consideration for in vivo studies or pathological conditions where ambient GABA levels fluctuate.

Allosteric modulation Transporter pharmacology Mechanism of action

BPDBA Displays Cross-Species Inhibitory Activity with 1.75-Fold Higher Potency at Human BGT-1 (IC50 = 20 μM) vs. Mouse GAT2 (IC50 = 35 μM)

BPDBA inhibits both human BGT-1 and mouse GAT2 (the murine ortholog of human BGT-1) with modest differential potency, demonstrating IC50 values of 20 μM at human BGT-1 and 35 μM at mouse GAT2 [1]. This represents a 1.75-fold higher potency at the human transporter compared to the mouse ortholog. This cross-species activity profile is critical for preclinical research applications where mouse models are employed for in vivo validation of BGT-1-mediated effects. In comparison, many BGT-1-targeting compounds exhibit species-dependent potency differences that can complicate translation between in vitro human cell assays and in vivo rodent studies. For instance, the BGT-1 inhibitor SBV2-114 displayed a biphasic inhibition profile with anti-seizure effects validated in mouse models but with different potency characteristics [2]. BPDBA's characterized cross-species inhibitory profile (20 μM hBGT-1 / 35 μM mGAT2) provides researchers with a well-defined pharmacological tool for bridging human cellular studies and mouse in vivo experiments.

Cross-species pharmacology Transporter inhibition Preclinical validation

BPDBA Demonstrates Modest Aqueous Solubility with High DMSO Solubility (275.27 mM) vs. Analog 26m with Enhanced Solubility Profile

BPDBA exhibits high solubility in DMSO at 100 mg/mL (approximately 275.27 mM, requiring ultrasonication), which is standard for small-molecule inhibitor stock preparation . However, structure-activity relationship (SAR) studies of 71 BPDBA analogues identified that the parent compound has limitations in aqueous solubility, which prompted the development of analog 26m—a 2,4-Cl substituted 3-pyridine derivative that retained BGT-1 inhibitory activity while exhibiting improved aqueous solubility and a superior off-target profile compared to BPDBA [1]. This SAR finding is critical for researchers considering BPDBA for in vivo studies or assays requiring higher aqueous solubility. While BPDBA remains the best-characterized selective BGT-1 tool compound for in vitro cellular assays in DMSO-containing media, researchers requiring enhanced aqueous solubility for specific applications should be aware that analog 26m may offer formulation advantages at the cost of reduced pharmacological characterization.

Compound solubility Formulation development Assay compatibility

Optimal Research Applications for BPDBA (CAS 312281-74-6) Based on Validated Differential Evidence


Pharmacological Validation of BGT-1-Specific Functions in GABAergic Signaling Studies

BPDBA is optimally suited for experiments requiring selective pharmacological inhibition of BGT-1 without confounding activity at GAT1, GAT2, or GAT3. Based on its characterized IC50 of 20 μM at human BGT-1 and >100 μM at all other GAT subtypes [1], researchers can employ BPDBA at concentrations up to 50-80 μM to achieve robust BGT-1 inhibition while maintaining a >5-fold selectivity window over off-target GABA transporters. This application is particularly valuable in epilepsy research, where BGT-1 has emerged as a target of interest based on synergistic anti-seizure effects observed with combined GAT1/BGT-1 inhibition using EF1502 and tiagabine [2]. BPDBA's clean selectivity enables unambiguous deconvolution of BGT-1-specific contributions to seizure control versus GAT1-mediated effects, addressing a critical need for selective BGT-1 inhibitors to validate the therapeutic hypothesis.

Allosteric Transporter Modulation Studies and Binding Site Mapping

BPDBA serves as a validated tool compound for investigating allosteric modulation of neurotransmitter transporters, particularly for mapping the allosteric binding pocket in BGT-1. Experimental approaches combining chimeric BGT1-GAT3 constructs, site-directed mutagenesis, and computational docking have already identified TM10 residues as critical for BPDBA binding [1]. Researchers can extend this work by using BPDBA as a reference non-competitive inhibitor to screen for novel allosteric modulators, perform competitive binding studies with radiolabeled derivatives, or investigate structure-function relationships in BGT-1 allosteric regulation. The non-competitive mechanism ensures that BPDBA's inhibitory efficacy remains consistent regardless of extracellular GABA concentrations—a key advantage over orthosteric inhibitors when studying systems with variable ambient GABA levels.

Cross-Species Translational Studies Bridging Human Cellular Models and Mouse In Vivo Experiments

The characterized differential potency of BPDBA at human BGT-1 (IC50 = 20 μM) and mouse GAT2 (IC50 = 35 μM) provides a defined pharmacological basis for translational experimental design [1]. Researchers conducting in vitro studies in human cell lines followed by in vivo validation in mouse models can adjust BPDBA dosing or concentration parameters based on the 1.75-fold potency difference between species. This enables more accurate cross-species comparisons than would be possible with uncharacterized or highly species-selective compounds. Applications include studying the role of BGT-1 in extrasynaptic GABA regulation, evaluating BGT-1 as a therapeutic target for epilepsy, and investigating BGT-1 function in normal CNS physiology using both human-derived cellular models and murine behavioral or electrophysiological paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bpdba

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.